2-Azidoethyl alpha-D-mannopyranoside

Description

Significance of Mannose-Containing Glycans in Biological Recognition Research

Mannose-containing glycans are fundamental to numerous physiological and pathological processes. These complex carbohydrates, present on the surface of various cells and pathogens like viruses and bacteria, act as molecular identifiers. nih.gov They are recognized by a class of proteins known as lectins, such as the mannose receptor (MR) and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which are highly expressed on immune cells like macrophages and dendritic cells. nih.govnih.gov

Rationale for the Strategic Design and Utility of 2-Azidoethyl alpha-D-mannopyranoside in Glycoscience Research

To probe the complex roles of mannose in biological systems, researchers require sophisticated molecular tools. This compound is a prime example of a strategically designed molecule that serves this purpose. Its structure is bifunctional, consisting of two key components: the alpha-D-mannopyranoside headgroup and the 2-azidoethyl linker.

The mannose portion of the molecule acts as a mimic for natural mannose-containing glycans, allowing it to be recognized by and bind to mannose-specific receptors and enzymes. nih.govchemicalbook.com The innovation lies in the 2-azidoethyl group. The terminal azide (B81097) (N₃) group is a bioorthogonal chemical handle. This means it is chemically inert to most biological molecules and processes but can be made to react specifically and efficiently with a partner functional group, typically an alkyne, under mild, biocompatible conditions. nih.govsigmaaldrich.com

This highly selective reaction is known as the azide-alkyne cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org By incorporating the azide group, this compound becomes a versatile building block for a wide range of applications. sigmaaldrich.com Researchers can "click" on various reporter molecules, such as fluorescent dyes for imaging, or attach the mannoside to surfaces to create glycan arrays for studying protein-carbohydrate interactions. nih.govresearchgate.net It can also be used to conjugate the mannose unit to nanoparticles, liposomes, or therapeutic agents for targeted drug delivery to cells expressing mannose receptors. nih.govsigmaaldrich.com

The synthesis of this compound is well-established, often starting from precursors like penta-O-acetyl mannose and reacting it with 2-azidoethanol (B47996) or by performing a nucleophilic displacement with sodium azide on a protected mannoside. researchgate.netnih.gov Its utility is further demonstrated by its use as a precursor for synthesizing more complex mannose-containing oligosaccharides and glycoconjugates. researchgate.netelsevierpure.com

Below is a table detailing the chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 155196-97-7 |

| Molecular Formula | C₈H₁₅N₃O₆ |

| Molecular Weight | 249.22 g/mol |

| Appearance | White Crystalline Solid |

| Purity | ≥95% to Min. 98% |

| IUPAC Name | (2S,3S,4S,5S,6R)-2-(2-Azidoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

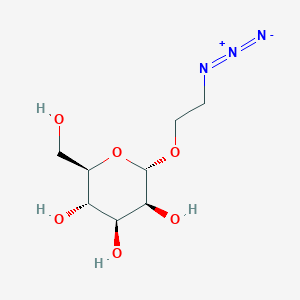

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-HEIBUPTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azidoethyl Alpha D Mannopyranoside and Its Derivatives

General Synthetic Pathways for the Preparation of 2-Azidoethyl alpha-D-mannopyranoside

The preparation of this compound can be approached from different starting materials, with penta-O-acetyl mannose and D-mannopyranose being common precursors. The introduction of the 2-azidoethyl aglycone is a key step, typically achieved through glycosylation reactions.

A prevalent method for synthesizing this compound begins with the readily available penta-O-acetyl mannose. researchgate.net In a typical procedure, penta-O-acetyl mannose is first reacted with 2-chloroethanol (B45725) in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate, to yield (2-chloroethyl)-2,3,4,6-tetraacetyl-α-D-mannopyranoside. researchgate.net This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (B81097) to replace the chloro group with an azido (B1232118) group, affording the protected this compound. Subsequent deacetylation under basic conditions, for instance, using sodium methoxide (B1231860) in methanol, furnishes the final product.

Alternatively, syntheses can commence from D-mannose. This approach often involves an initial acetylation to produce penta-O-acetyl-D-mannose, which then follows the pathway described above. rsc.org Direct glycosylation of D-mannose derivatives is also a viable route, though it requires careful selection of reaction conditions to control anomeric selectivity.

Glycosylation reactions are central to the synthesis of this compound, involving the coupling of a suitable mannosyl donor with 2-azidoethanol (B47996). The choice of the mannosyl donor and the reaction conditions are critical for achieving the desired α-anomeric stereoselectivity. Various mannosyl donors can be employed, including glycosyl halides, thioglycosides, and trichloroacetimidates. rsc.orgbiosynth.comsynthose.com

For instance, a mannosyl donor with a participating group at the C-2 position, such as an acetyl group, can promote the formation of a 1,2-trans-glycosidic bond, leading to the α-anomer due to the neighboring group participation effect. rsc.org The activation of the mannosyl donor is typically achieved using a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycosides. researchgate.net The stereochemical outcome of the glycosylation can be influenced by various factors, including the solvent, temperature, and the nature of the protecting groups on the mannosyl donor.

Orthogonal Protecting Group Strategies in Mannopyranoside Synthesis

The synthesis of complex carbohydrates like derivatives of this compound relies heavily on the use of protecting groups to mask the reactivity of the numerous hydroxyl groups. researchgate.net Orthogonal protecting group strategies are particularly important as they allow for the selective deprotection of one hydroxyl group in the presence of others, enabling regioselective modifications. jocpr.comsigmaaldrich.com

A variety of protecting groups are available for the hydroxyl functions of mannose, each with its specific conditions for introduction and removal. Common protecting groups include acetals (e.g., benzylidene, isopropylidene), ethers (e.g., benzyl (B1604629), p-methoxybenzyl), and esters (e.g., acetyl, benzoyl). researchgate.netresearchgate.netnih.govelsevierpure.com

For example, the 4,6-hydroxyl groups of a mannoside can be selectively protected as a benzylidene acetal (B89532), which is stable under many reaction conditions but can be removed by catalytic hydrogenation or acidic hydrolysis. nih.gov The remaining hydroxyl groups at C-2 and C-3 can then be differentially protected. Isopropylidene groups are often used for the temporary protection of vicinal diols, such as the 2,3-diol of mannose, and can be selectively removed under mild acidic conditions. nih.gov This orthogonal approach allows for the stepwise functionalization of the mannose ring.

The following table summarizes some common protecting groups and their deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Conditions |

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) |

| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) |

| Benzylidene acetal | Catalytic hydrogenation or acidic hydrolysis | |

| Isopropylidene ketal | Mild acidic hydrolysis (e.g., aq. AcOH) | |

| tert-Butyldiphenylsilyl | TBDPS | Fluoride ion (e.g., TBAF) |

Conversely, non-participating groups at C-2, such as benzyl ethers, can lead to a mixture of α- and β-anomers. The stereoselectivity in such cases is influenced by other factors like the solvent, temperature, and the nature of the glycosyl donor and acceptor. The steric bulk of protecting groups can also impact the accessibility of the anomeric center, thereby influencing the stereochemical outcome. For instance, bulky protecting groups at C-6 can favor the formation of the α-anomer. The electronic properties of the protecting groups also play a role; electron-withdrawing groups can disarm the glycosyl donor, making it less reactive, while electron-donating groups can arm it, increasing its reactivity. nih.gov

Regioselective Functionalization Approaches

Following the synthesis of this compound, further modifications are often desired to create more complex structures. Regioselective functionalization allows for the specific chemical transformation of one hydroxyl group in the presence of others. This is typically achieved by employing orthogonal protecting group strategies as described above.

For example, if this compound is protected with a 4,6-O-benzylidene acetal and a 2,3-O-isopropylidene ketal, the isopropylidene group can be selectively removed under mild acidic conditions to expose the C-2 and C-3 hydroxyl groups. nih.gov These can then be further functionalized. Subsequently, the benzylidene acetal can be removed to allow for modifications at the C-4 and C-6 positions. Another approach involves the use of stannylene acetals, which can activate a specific hydroxyl group for regioselective acylation or alkylation. For instance, treatment of a diol with dibutyltin (B87310) oxide can form a stannylene acetal, which then preferentially reacts with an electrophile at the more reactive hydroxyl group.

Generation of Intermediate Azido Mannosides for Subsequent Chemical Elaboration

The introduction of an azidoethyl group at the anomeric position of mannose is a critical step for creating building blocks used in the synthesis of more complex glycoconjugates. The azide group serves as a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to various scaffolds. researchgate.netcsic.es Several synthetic routes have been established to generate these valuable intermediates.

One common method begins with a protected mannose derivative. For instance, the synthesis of (2-azidoethyl)-α-D-mannopyranoside can start from penta-O-acetyl mannose. researchgate.net This process involves an initial reaction with chloroethanol in the presence of a Lewis acid, such as boron trifluoride diethyl etherate, to yield (2-chloroethyl)-2,3,4,6-tetraacetyl-α-D-mannopyranoside. researchgate.net The chloro group is then displaced by an azide using sodium azide. The final step involves deacetylation to yield the target compound. uni-kiel.de

An alternative approach involves the direct conversion of a bromo-functionalized mannoside. 2′-Bromoethyl-α-D-mannopyranoside can be treated with sodium azide in a water-acetone mixture at elevated temperatures to produce 2′-Azidoethyl-O-α-D-mannopyranoside. nih.gov This method provides a direct route to the desired azidoethyl mannoside from a halogenated precursor.

The synthesis of azido mannosides is not limited to the anomeric position. Methodologies exist for introducing the azide at other positions, creating versatile building blocks for different synthetic targets. For example, Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside can be synthesized from a corresponding glucopyranoside precursor. nih.gov This synthesis involves the regioselective sulfonylation of the hydroxyl group at the C-2 position, followed by nucleophilic displacement with sodium azide. nih.gov This inversion of configuration at C-2 from a glucose derivative is a key strategy for producing 2-azido-manno configured intermediates. nih.gov

| Starting Material | Key Reagents/Steps | Intermediate/Final Product | Reference(s) |

| Penta-O-acetyl mannose | 1. Chloroethanol, Boron trifluoride diethyl etherate2. Sodium azide3. Deacetylation | (2-Azidoethyl) α-D-mannopyranoside | researchgate.net, uni-kiel.de |

| 2′-Bromoethyl-α-D-mannopyranoside | Sodium azide, Water/Acetone, 76°C | 2′-Azidoethyl-O-α-D-mannopyranoside | nih.gov |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1. Trifluoromethanesulfonic anhydride, Pyridine2. Sodium azide | Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside | nih.gov |

Synthesis of alpha(1-2)Mannobioside Derivatives Incorporating Azidoethyl Linkers

The synthesis of α(1-2)mannobiosides equipped with an azidoethyl linker is of significant interest for constructing multivalent systems that can mimic the high-mannose structures found on the surface of various pathogens. csic.esrsc.org An efficient strategy has been developed that utilizes a specific protecting group arrangement to facilitate the synthesis. This approach employs benzoyl groups as permanent protecting groups and an acetyl group as an orthogonal protecting group at the C-2 position of the glycosyl acceptor. csic.esrsc.org This strategy is compatible with the presence of the azido group, which is crucial for subsequent conjugation via click chemistry. researchgate.netcsic.es

The synthesis involves the coupling of a glycosyl donor with a glycosyl acceptor. The glycosyl acceptor, 2-azidoethyl 3,4,6-tri-O-benzoyl-α-D-mannopyranoside, is prepared first. The key glycosylation step involves reacting this acceptor with a suitable glycosyl donor, such as a per-benzoylated trichloroacetimidate (B1259523). csic.es The α-linkage is typically controlled by a participating neighboring group at the C-2 position of the donor. csic.es

For example, the reaction between a per-acetylated trichloroacetimidate donor and the 2-azidoethyl mannoside acceptor can be promoted by trimethylsilyl (B98337) triflate (TMSOTf) at 0°C. csic.esrsc.org While this reaction produces the desired α(1-2) disaccharide, it can yield moderate results due to the formation of orthoester byproducts. csic.es The use of benzoyl protecting groups has been shown to be effective and compatible with the azidoethyl spacer, allowing for the synthesis of the target disaccharide in gram quantities, which is essential for developing multivalent glycoconjugates. csic.esrsc.org The final step involves the removal of the protecting groups to yield the target 2-azidoethyl α(1-2)mannobioside.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Reference(s) |

| Per-acetylated trichloroacetimidate of mannose | 2-Azidoethyl 3,4,6-tri-O-benzoyl-α-D-mannopyranoside | Trimethylsilyl triflate (TMSOTf), 0°C | Protected 2-azidoethyl α(1-2)mannobioside | rsc.org, csic.es |

| Per-benzoylated trichloroacetimidate of mannose | 2-Azidoethyl 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-mannopyranoside | TMSOTf | Protected 2-azidoethyl α(1-2)mannobioside | rsc.org, csic.es |

Advanced Chemical Derivatization and Scaffold Functionalization Via 2 Azidoethyl Alpha D Mannopyranoside

Bioorthogonal Conjugation Techniques

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of 2-Azidoethyl alpha-D-mannopyranoside is a key functional group for such reactions, allowing for its specific and efficient conjugation to a wide array of molecules and materials.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. acs.orgnih.gov This reaction is widely employed for the synthesis of glycoconjugates due to its reliability, specificity, and biocompatibility of the reactants. acs.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it ideal for the modification of complex biomolecules. nih.gov

In the context of this compound, the azidoethyl group readily participates in CuAAC reactions with alkyne-functionalized scaffolds. This enables the covalent attachment of the mannose residue to proteins, lipids, polymers, and other molecular platforms. The resulting triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final glycoconjugate. acs.org The efficiency of the CuAAC reaction has been demonstrated in the synthesis of various mannosylated compounds, where this compound is reacted with propargylated molecules to yield the desired glycoconjugates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Significance |

| This compound | Alkyne-functionalized scaffold | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | Mannosylated glycoconjugate with a triazole linkage | Efficient and specific formation of stable glycoconjugates for various biological applications. |

| 2-Azidoethyl tetra-O-acetyl-α-D-mannopyranoside | Tris-propargylated scaffold | H₂O/DMSO, CuSO₄, NaAsc, TBTA | Acetylated glycodendron trimer | Intermediate in the synthesis of complex, deprotected glycodendrimers. nih.gov |

Photo-click immobilization is a powerful technique for the spatial and temporal control of surface functionalization. nih.govnih.gov This method combines the principles of photochemistry and click chemistry to covalently attach molecules to polymeric surfaces. In a typical approach, an alkyne-functionalized surface is first prepared. nih.gov Subsequently, this compound can be "clicked" onto the surface via CuAAC, resulting in a mannose-functionalized surface. nih.govnih.gov

Alternatively, a carbohydrate-derivatized photoprobe can be directly immobilized onto a surface via UV irradiation. nih.gov This method allows for the rapid and efficient functionalization of materials, creating surfaces with specific biomolecular recognition properties. nih.govnih.gov The resulting mannosylated surfaces can be used to study carbohydrate-protein interactions, for example, by using techniques like quartz crystal microbalance to evaluate protein binding. nih.gov

| Technique | Key Steps | Application | Advantage |

| Photo-Click Immobilization (via CuAAC) | 1. Prepare alkyne-functionalized polymeric surface. 2. React with this compound using CuAAC. | Creation of mannose-presenting surfaces for biomolecular recognition studies. nih.govnih.gov | High efficiency and control over surface functionalization. nih.gov |

| Direct Photoligation | 1. Synthesize a carbohydrate-derivatized photoprobe. 2. Immobilize the probe on a surface using UV irradiation. | Rapid functionalization of surfaces with carbohydrates. nih.gov | Simple, single-step immobilization process. nih.gov |

Construction of Multivalent Glycomaterials

Multivalent glycomaterials are materials that present multiple copies of a carbohydrate ligand. These structures are of significant interest because they can mimic the multivalent presentation of carbohydrates on cell surfaces, leading to enhanced binding affinity and specificity for carbohydrate-binding proteins (lectins) through the "cluster glycoside effect". nih.gov this compound is a valuable precursor for the construction of a variety of multivalent glycomaterials. nih.govnih.gov

Glycodendrimers and glycodendrons are highly branched, tree-like macromolecules with a well-defined number of terminal carbohydrate units. Their precise structure and valency make them excellent platforms for studying multivalent carbohydrate-protein interactions. nih.govnih.gov The synthesis of mannosylated glycodendrimers often involves the use of click chemistry to attach mannose units to a dendritic scaffold. nih.govnih.gov

For instance, this compound can be reacted with a dendron scaffold containing multiple alkyne groups. nih.gov This results in a glycodendron with a high density of mannose residues on its periphery. These mannosylated dendrimers have been investigated for their ability to cross-link lectins and as potential tools in biological processes involving multivalent carbohydrate-binding proteins. nih.gov

Glycopolymers are polymers with pendant carbohydrate moieties. They can be designed with various architectures, such as linear, branched, or brush-like structures. Mannose-functionalized glycopolymers and brush copolymers are of particular interest for their interactions with lectins. researchgate.net

The synthesis of these polymers can be achieved through controlled living polymerization techniques combined with post-polymerization functionalization via click chemistry. researchgate.net For example, a polymer backbone with pendant alkyne groups can be synthesized and subsequently reacted with this compound to yield a mannosylated glycopolymer. This approach allows for precise control over the molecular weight, composition, and density of the mannose units. researchgate.net

Hybrid glyco-nanostructures are materials that combine the properties of nanomaterials with the biological recognition capabilities of carbohydrates. These structures have potential applications in areas such as biosensing, drug delivery, and medical diagnostics.

The functionalization of nanoparticles with this compound, again typically via click chemistry, allows for the creation of mannose-coated nanoparticles. These glyconanoparticles can then be used to target cells that express mannose-specific lectins. The multivalent presentation of mannose on the nanoparticle surface can lead to strong and specific binding to these cellular receptors.

Preparation of Oligomannosides

The synthesis of oligomannosides, which are crucial components of various biologically significant glycans, can be effectively achieved using versatile building blocks such as this compound. This precursor, featuring an azidoethyl group at the anomeric position, serves as a valuable starting point for the stepwise elongation of mannose chains. The azido (B1232118) functionality is a masked form of an amine, which can be chemically modified at a later stage, while the ethyl linker provides spacing and flexibility for various applications.

The preparation of oligomannosides from this compound typically involves its strategic conversion into either a glycosyl donor or a glycosyl acceptor. When functioning as a glycosyl acceptor, the hydroxyl groups on the pyranose ring are selectively protected to leave a specific position available for glycosylation by a mannosyl donor. Conversely, to act as a glycosyl donor, the anomeric position is activated, often after suitable protection of the hydroxyl groups.

A common strategy involves the use of protecting groups to control the regioselectivity of the glycosylation reactions. For instance, benzylidene acetals can be employed to protect the C-4 and C-6 hydroxyls, directing glycosylation to the C-2 or C-3 positions. The choice of protecting groups is critical as it influences the reactivity of the donor and acceptor, as well as the stereochemical outcome of the glycosidic linkage.

The stepwise synthesis of an oligomannoside chain can be illustrated by the iterative addition of mannose units. In a typical cycle, a protected this compound acceptor is glycosylated with a suitable mannosyl donor. Following the coupling reaction, the newly introduced mannose unit can be deprotected at a specific position to become the new acceptor site for the subsequent glycosylation, thus elongating the oligosaccharide chain.

The following table outlines a representative synthetic sequence for the preparation of a dimannoside using a 2-azido-2-deoxy mannose derivative as a key intermediate, illustrating the principles applicable to this compound.

| Step | Reactant 1 (Acceptor) | Reactant 2 (Donor) | Promoter/Conditions | Product | Yield (%) |

| 1 | Protected 2-Azidoethyl α-D-mannopyranoside | Activated Mannosyl Donor | Lewis Acid (e.g., TMSOTf) | Protected Azidoethyl Dimannoside | 70-90 |

| 2 | Protected Azidoethyl Dimannoside | Deprotection Reagent | Catalytic Hydrogenation (for debenzylation) | Partially Deprotected Dimannoside | >90 |

| 3 | Partially Deprotected Dimannoside | Acylating Agent (e.g., Ac₂O) | Base (e.g., Pyridine) | Acetylated Azidoethyl Dimannoside | High |

This iterative process allows for the controlled assembly of oligomannosides with defined linkages and lengths. The azidoethyl group remains intact throughout these steps, providing a handle for further modifications or conjugation after the desired oligomannoside is constructed.

Modular Approaches for Complex Oligosaccharide Constructs

The concept of modular synthesis has revolutionized the construction of complex oligosaccharides by enabling the assembly of larger structures from pre-synthesized building blocks or "modules." nih.gov this compound is an excellent candidate for the development of such modules due to its inherent functionalities. The azido group can serve as a latent amino group or participate in click chemistry, while the hydroxyl groups can be selectively protected to create versatile glycosyl donors and acceptors. nih.gov

In a modular strategy, this compound can be derivatized into a set of orthogonally protected building blocks. Orthogonal protecting groups are those that can be removed under different specific conditions without affecting others, allowing for precise, stepwise modifications. For example, a module could have its hydroxyl groups protected with a combination of benzyl (B1604629) (Bn), acetyl (Ac), and silyl (B83357) ethers.

A typical modular approach would involve the following steps:

Synthesis of Monosaccharide Modules: this compound is converted into a series of differentially protected derivatives. These modules can be designed to act as either glycosyl donors (with an activated anomeric carbon) or glycosyl acceptors (with one or more free hydroxyl groups).

Assembly of Oligosaccharide Fragments: These monosaccharide modules are then coupled together in a predetermined sequence to form larger oligosaccharide fragments. The choice of modules dictates the final structure of the oligosaccharide, including the sequence, linkage positions, and branching points.

Convergent Synthesis: In a convergent approach, different oligosaccharide fragments are synthesized separately and then combined to form the final complex oligosaccharide. This is often more efficient than a linear, stepwise synthesis for larger structures.

The table below illustrates a hypothetical set of modular building blocks derived from a 2-azido mannose precursor, which could be adapted from this compound for the synthesis of a branched oligomannoside.

| Module | Structure | Role in Synthesis | Key Protecting Groups |

| A | 2-Azido-3,4-di-O-benzyl-6-O-acetyl-α-D-mannopyranosyl Donor | Donor for linear chain elongation | Acetyl (removable for branching) |

| B | 2-Azidoethyl-2,4-di-O-benzyl-α-D-mannopyranoside | Acceptor for α(1→3) linkage | Free 3-OH and 6-OH |

| C | 2-Azidoethyl-2,3-di-O-benzyl-α-D-mannopyranoside | Acceptor for α(1→6) and α(1→4) linkages | Free 4-OH and 6-OH |

| D | 2-Azido-3,6-di-O-benzyl-α-D-mannopyranosyl Donor | Branching unit donor | Benzyl |

By strategically combining these modules, complex and branched oligomannoside structures can be assembled with high efficiency and control. The azidoethyl group on the core monosaccharide provides a unique tag for the entire construct, allowing for its subsequent conjugation to proteins, lipids, or surfaces for various biological applications. The modular nature of this approach facilitates the creation of libraries of structurally diverse oligosaccharides, which are invaluable tools for studying carbohydrate-protein interactions and other biological processes. nih.gov

Applications of 2 Azidoethyl Alpha D Mannopyranoside in Advanced Glycoscience Research

Probing Carbohydrate-Binding Protein Interactions

The interactions between carbohydrates and carbohydrate-binding proteins, or lectins, are fundamental to many physiological and pathological events. 2-Azidoethyl alpha-D-mannopyranoside is instrumental in creating molecular probes to investigate these interactions with high specificity.

C-type lectins are a class of calcium-dependent carbohydrate-binding proteins that play crucial roles in the immune system by recognizing glycan structures on pathogens. rsc.org The mannose residue of this compound is a key recognition motif for several C-type lectins, including Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), Mannose-Binding Lectin (MBL), Langerin, and Dectin-2. rsc.orgresearchgate.net

Researchers have utilized this compound to synthesize multivalent structures that mimic the presentation of high-mannose glycans on the surface of pathogens. rsc.orgnih.gov These synthetic constructs are then used to study the binding affinity and specificity of C-type lectins. For instance, multivalent mannoside clusters have been shown to enhance binding affinity to Langerin, a C-type lectin expressed on Langerhans cells. frontiersin.org Studies have shown that the affinity of Langerin binding increases with a higher number of mannosides presented. frontiersin.org Similarly, glycomimetics created using this compound can probe the engagement of high-mannose structures with lectins like DC-SIGN and Langerin. rsc.orgnih.gov Dectin-2, another C-type lectin, is also a key receptor for certain fungal pathogens, recognizing their mannan (B1593421) structures. nih.gov The use of mannoside derivatives helps in understanding the recognition mechanisms of such pathogens by the immune system.

| Lectin | Function | Relevance of this compound |

|---|---|---|

| DC-SIGN | Pathogen recognition, immune modulation | Used to create high-mannose mimetics to study binding interactions. rsc.orgnih.gov |

| MBL | Activates the complement system | Probes the recognition of mannose-rich structures. rsc.org |

| Langerin | Antigen presentation by Langerhans cells | Multivalent mannosides enhance binding affinity for targeted delivery. frontiersin.org |

| Dectin-2 | Fungal recognition and inflammatory responses | Aids in understanding pathogen recognition mechanisms. nih.gov |

The adhesion of bacteria to host cells is often the first step in infection. The FimH adhesin, located at the tip of type 1 fimbriae of Escherichia coli, plays a critical role in urinary tract infections by binding to mannosylated proteins on the surface of bladder epithelial cells. nih.govnih.govmdpi.com this compound is used to synthesize mannose-based inhibitors that can block this interaction and prevent bacterial adhesion. researchgate.net

By creating various mannoside constructs, researchers can investigate the structural requirements for high-affinity binding to FimH. These studies have revealed that the affinity of FimH is driven by the specific presentation of mannose residues. nih.gov The development of potent FimH antagonists is a promising strategy for anti-adhesive therapies to combat urinary tract infections. mdpi.comresearchgate.net

The multivalent nature of carbohydrate-lectin interactions often leads to the aggregation of lectins and the formation of cross-linked lattices. researchgate.net this compound is used to synthesize multivalent mannosides of varying shapes, sizes, and valencies to study their effects on lectin binding and aggregation. nih.gov

Turbidimetric assays and enzyme-linked lectin assays (ELLA) are common methods to evaluate the cross-linking efficiency of these synthetic multivalent ligands with lectins like Concanavalin A (Con A). researchgate.netnih.gov Furthermore, techniques such as temperature-jump relaxation kinetics can be employed to determine the association and dissociation rate constants of mannosides binding to lectins, providing detailed insights into the binding kinetics. nih.govdocumentsdelivered.com These studies have shown that the affinity of saccharides for a lectin is primarily determined by the dissociation rate constants. nih.gov

Development of Glycomimetic Constructs for Receptor Targeting

Glycomimetics are compounds designed to mimic the structure and function of native carbohydrates, but with improved properties such as enhanced binding affinity and stability. mdpi.com this compound is a valuable precursor for the synthesis of glycomimetic constructs aimed at targeting specific carbohydrate-binding receptors. researchgate.net

By modifying the core mannose structure or by presenting it in a specific multivalent arrangement, researchers can develop glycomimetics with increased affinity and selectivity for a particular lectin. researchgate.net These constructs can be used to target receptors like DC-SIGN and Langerin for applications in drug delivery and immunotherapy. rsc.orgnih.gov The goal is to create molecules that can either block pathogen binding or deliver therapeutic agents to specific cell types.

Research into Multivalent Ligand Presentation and its Biological Implications

The biological effects of carbohydrate-lectin interactions are often dictated by the valency and spatial arrangement of the carbohydrate ligands. nih.gov The "glyco-cluster effect" refers to the observation that multivalent presentation of carbohydrates can lead to a significant enhancement in binding affinity compared to the corresponding monovalent ligands.

This compound is extensively used to create a variety of multivalent scaffolds, such as dendrimers and polymers, to investigate the influence of ligand density and architecture on biological outcomes. mdpi.comnih.gov These studies have demonstrated that the shape, size, and valency of multivalent mannosides significantly impact their binding properties to lectins. researchgate.netnih.gov For example, tetravalent mannoside clusters have been shown to be potent inhibitors of lectin binding to yeast mannan. nih.gov Understanding these principles is crucial for the rational design of effective inhibitors of carbohydrate-mediated biological processes. frontiersin.orgresearchgate.net

| Parameter | Effect on Lectin Interaction | Example Study |

|---|---|---|

| Valency | Increased valency generally leads to higher binding affinity (avidity). | Hexavalent mannoside clusters show high affinity for Langerin. frontiersin.org |

| Ligand Spacing | Optimal spacing can enhance chelation and cross-linking between lectin binding sites. | Dendrimeric structures allow for precise control of inter-ligand distances. mdpi.com |

| Scaffold Architecture | The shape and flexibility of the scaffold influence the presentation of carbohydrate ligands. | Comparison of linear polymers versus star-shaped polymers. researchgate.net |

Contributions to Synthetic Vaccine Candidate Research

The development of synthetic vaccines is a promising approach to elicit specific immune responses against pathogens and cancer cells. nih.gov Glycans are often key antigenic determinants, and their incorporation into vaccine constructs can induce protective antibody responses.

This compound has been used in the synthesis of glycoconjugates for vaccine development. mdpi.comeinsteinmed.edu By attaching mannose-containing oligosaccharides to carrier proteins or other scaffolds, researchers can create synthetic vaccine candidates that mimic the carbohydrate antigens of pathogens or tumor cells. researchgate.netresearchgate.netnih.gov For example, mannosylated glycodendropeptides have been synthesized as potential vaccine candidates against allergies. mdpi.com Furthermore, such constructs are being investigated for their potential to elicit immune responses against pathogens like Cryptococcus neoformans and to target cancer cells. einsteinmed.edu The elicited antibodies can then mediate the killing of the target cells through mechanisms like complement-dependent cytotoxicity. mdpi.com

Utilization in Biosensor Development and Surface Chemistry for Biomolecular Recognition Studies

The unique structure of this compound, which combines a specific carbohydrate recognition motif (α-D-mannopyranoside) with a chemically reactive handle (azido group), makes it a highly suitable molecule for the development of advanced biosensors and for fundamental studies in biomolecular recognition. The primary application in this context is the controlled immobilization of the mannose moiety onto various sensor surfaces.

The azido (B1232118) group is particularly amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for the functionalization of sensitive biosensor surfaces. nih.gov For instance, a biosensor surface, such as a gold film for surface plasmon resonance (SPR) or a carbon nanotube for an electrochemical sensor, can be pre-functionalized with alkyne groups. The subsequent introduction of this compound results in its covalent and oriented immobilization on the surface via a stable triazole linkage. nih.gov

This precise orientation is crucial for biomolecular recognition studies. With the mannose residue's carbohydrate epitopes projected away from the sensor surface, they are freely accessible for interaction with their specific binding partners, such as lectins (carbohydrate-binding proteins). researchgate.net Surface plasmon resonance is a powerful technique to study these interactions in real-time and without the need for labeling. nih.govnih.gov By immobilizing this compound on an SPR sensor chip, researchers can quantitatively measure the binding kinetics and affinity of various mannose-binding lectins. researchgate.netnih.gov This approach provides valuable insights into the fundamental principles of carbohydrate-protein interactions, which are central to many biological processes, including cell adhesion, immune responses, and pathogenesis.

The versatility of the azide (B81097) group also allows for the generation of carbohydrate microarrays, where this compound and other azide-functionalized sugars can be spotted onto an alkyne-derivatized surface. These microarrays can then be used for high-throughput screening of lectin binding specificity or for profiling the carbohydrate-binding properties of complex biological samples.

| Application Area | Key Feature Utilized | Technique | Research Focus |

| Biosensor Development | Azido group for covalent immobilization | Click Chemistry (CuAAC, SPAAC) | Oriented attachment of mannose to sensor surfaces |

| Biomolecular Recognition | Exposed mannose residue | Surface Plasmon Resonance (SPR) | Studying kinetics and affinity of lectin-mannose interactions |

| Surface Chemistry | Versatility of the azide group | Microarray Fabrication | High-throughput screening of carbohydrate-binding proteins |

Precursor for Molecular Imaging Probes

The structure of this compound also positions it as a promising precursor for the synthesis of targeted molecular imaging probes, particularly for positron emission tomography (PET). PET is a highly sensitive, non-invasive imaging modality that allows for the visualization and quantification of biological processes at the molecular level. nih.gov The development of PET probes relies on the ability to label a biologically active molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). nih.gov

This compound can be converted into a PET imaging agent through various radiolabeling strategies. The ethyl azide moiety provides a site for the introduction of ¹⁸F. One common approach is the nucleophilic substitution of a leaving group on the ethyl chain with [¹⁸F]fluoride. For example, the hydroxyl group of 2-hydroxyethyl alpha-D-mannopyranoside could be tosylated, and this tosylate group can then be displaced by [¹⁸F]fluoride to yield [¹⁸F]fluoroethyl alpha-D-mannopyranoside. While this is a plausible route, a more direct application of this compound involves the use of ¹⁸F-labeled prosthetic groups that can react with the azide.

A prominent strategy involves the use of click chemistry. An ¹⁸F-labeled alkyne can be synthesized and then "clicked" onto the azide of this compound to form an ¹⁸F-labeled triazole conjugate. nih.gov This approach is advantageous as the click reaction is rapid and high-yielding, which is crucial when working with the short-lived ¹⁸F isotope (half-life of approximately 110 minutes). nih.govnih.gov Both copper-catalyzed and copper-free click reactions can be employed for this purpose, with the latter being increasingly preferred for in vivo applications to avoid potential copper toxicity. nih.gov

Another potential radiolabeling strategy involves the reduction of the azide to an amine, followed by conjugation with an ¹⁸F-labeled acylating agent or other ¹⁸F-containing prosthetic groups. However, this multi-step process may be less efficient for PET tracer synthesis due to the time constraints imposed by the radionuclide's half-life.

Once radiolabeled, the resulting [¹⁸F]fluoro-mannoside derivative could be used as a PET tracer to image processes involving mannose recognition. For example, certain bacteria and fungi express mannose-binding proteins on their surface, and an ¹⁸F-labeled mannoside could potentially be used to visualize infections. Similarly, some tumors overexpress mannose receptors, opening the possibility for cancer imaging. The development of such mannose-targeted PET probes is an active area of research, and this compound serves as a valuable precursor in these endeavors. mdpi.comnih.gov

| Radiolabeling Strategy | Description | Key Considerations |

| Click Chemistry with ¹⁸F-alkyne | Reaction of the azide group with a pre-synthesized ¹⁸F-labeled alkyne to form an ¹⁸F-triazole conjugate. | High efficiency and speed, suitable for short-lived isotopes. Copper-free variants are preferred for in vivo applications. |

| Nucleophilic Substitution | Conversion of the azide to another functional group (e.g., amine) followed by reaction with an ¹⁸F-prosthetic group, or modification of the ethyl linker to incorporate a leaving group for direct fluorination. | May involve multiple steps, which can reduce overall radiochemical yield and increase synthesis time. |

Analytical Methodologies for Characterization and Functional Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Azidoethyl alpha-D-mannopyranoside. core.ac.uknih.govfmp-berlin.info Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecule's atomic connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide critical information. For instance, the anomeric proton (H-1) of the α-mannopyranoside typically appears at a characteristic downfield shift. The signals for the other protons on the pyranose ring (H-2 to H-6) and the azidoethyl group can be assigned through analysis of their multiplicities and coupling constants, often with the aid of two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. core.ac.uk

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.85 | d | 1.6 |

| H-2 | 3.86 | dd | 3.4, 1.7 |

| H-3 | 3.73 | dd | 9.2, 3.4 |

| H-4 | 3.63 | t | 9.4 |

| H-5 | 3.51 | m | |

| H-6a | 3.78 | dd | 11.8, 2.4 |

| H-6b | 3.70 | dd | 11.8, 5.7 |

| OCH₂ | 3.84-3.79 | m | |

| OCH₂ | 3.66-3.61 | m | |

| CH₂N₃ | 3.48 | t | 5.0 |

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | 100.2 |

| C-2 | 70.9 |

| C-3 | 71.4 |

| C-4 | 67.6 |

| C-5 | 73.8 |

| C-6 | 61.7 |

| OCH₂ | 66.8 |

| CH₂N₃ | 50.7 |

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., ESI-HRMS) for Molecular Weight Verification

Mass spectrometry is a critical analytical technique used to verify the molecular weight of this compound and to confirm its elemental composition. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a particularly powerful method for this purpose.

In ESI-HRMS, the compound is ionized, typically by forming adducts with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. This high-resolution measurement allows for the determination of the exact mass of the molecule, which can then be compared to the calculated theoretical mass based on its chemical formula (C₈H₁₅N₃O₆). The close agreement between the experimental and theoretical mass provides strong evidence for the correct identity and elemental composition of the compound. biosynth.com

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 272.0853 | 272.0852 |

| [M+H]⁺ | 250.1034 | 250.1033 |

Note: The observed m/z values are examples and may vary slightly in different experiments.

Chromatographic Separation and Purification Methodologies (e.g., Flash Chromatography)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the analysis of its purity. nih.gov Flash chromatography is a commonly employed method for preparative-scale purification. orgsyn.org

This technique utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For this compound, a polar stationary phase like silica gel is often used in combination with a mobile phase gradient of increasing polarity, for example, a mixture of dichloromethane (B109758) and methanol. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC). Fractions containing the pure product are collected, and the solvent is evaporated to yield the purified compound. The purity of the final product is then typically assessed by NMR spectroscopy and mass spectrometry.

Spectroscopic and Optical Methods for Interaction Studies (e.g., Turbidimetric Analysis)

Spectroscopic and optical methods are employed to study the interactions of this compound with biological targets, such as proteins (lectins). longdom.orgnih.gov Turbidimetric analysis is one such method that can be used to monitor the aggregation of proteins in the presence of the mannoside.

This technique measures the turbidity or cloudiness of a solution, which increases as particles or aggregates form. In the context of this compound, its binding to a lectin, such as Concanavalin A, can induce a conformational change in the protein, leading to aggregation. By monitoring the change in turbidity over time or as a function of the mannoside concentration, information about the binding interaction can be obtained. Other spectroscopic techniques, such as UV-Visible spectroscopy and fluorescence spectroscopy, can also be used to study these interactions by monitoring changes in the absorbance or fluorescence properties of the protein upon binding to the mannoside. nih.gov

Quartz Crystal Microbalance (QCM) Biosensor Instrumentation for Surface Interaction Analysis

Quartz Crystal Microbalance (QCM) is a highly sensitive, label-free biosensor technology used to study surface interactions in real-time. nanoscience.comresearchgate.netbeilstein-journals.orgmdpi.comnih.govnih.govmdpi.comnih.govmdpi.com This technique can be applied to investigate the binding of this compound to a surface-immobilized receptor, such as a lectin.

The core of a QCM instrument is a thin quartz crystal that oscillates at a specific resonant frequency. When molecules bind to the surface of the crystal, the mass increases, causing a decrease in the resonant frequency. This change in frequency is directly proportional to the added mass, allowing for the quantitative analysis of the binding event. nih.gov By functionalizing the QCM sensor surface with a specific lectin, the binding kinetics (association and dissociation rates) and affinity of this compound to the lectin can be determined by monitoring the frequency change as a solution of the mannoside is passed over the sensor surface. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Formation and Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. nih.gov It is a valuable tool for studying the aggregation of proteins or nanoparticles induced by the binding of this compound.

DLS works by illuminating a sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, and their rate is related to the particle size. Smaller particles move more rapidly, causing faster fluctuations in the scattered light. By analyzing the correlation of the scattered light intensity over time, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. nih.gov

In the context of this compound, DLS can be used to monitor the formation and size of aggregates that may result from the interaction of the mannoside with lectins. For example, the multivalent binding of mannoside-functionalized nanoparticles to a lectin can lead to the formation of larger aggregates, which can be readily detected and characterized by DLS. nih.gov This provides insights into the mechanism and strength of the interaction.

Concluding Perspectives and Future Research Trajectories

Current Impact on Glycobiology Research

2-Azidoethyl alpha-D-mannopyranoside serves as a fundamental building block and probe in contemporary glycobiology. The presence of the azidoethyl group allows for its covalent attachment to a vast array of molecules and surfaces through highly efficient and specific bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". sigmaaldrich.com This capability has had a profound impact on several key areas of research.

One of the most significant applications is in the synthesis of neoglycoproteins and glycan arrays. nih.gov By conjugating this compound to carrier proteins like bovine serum albumin (BSA), researchers can create well-defined, synthetic glycoproteins. These neoglycoproteins are invaluable for studying the binding specificities of lectins, antibodies, and other carbohydrate-binding proteins, which play crucial roles in cellular recognition, signaling, and pathogen infectivity.

Furthermore, this compound is instrumental in constructing multivalent glycostructures, such as glycoclusters and glycodendrimers. These complex architectures present multiple mannose residues in a controlled spatial arrangement, mimicking the presentation of glycans on cell surfaces. nih.gov Such multivalent systems are potent tools for investigating the avidity of carbohydrate-protein interactions and for developing inhibitors of bacterial or viral adhesion. nih.gov The ability to easily link the mannoside to various scaffolds via its azido (B1232118) group facilitates the rapid assembly of diverse multivalent structures for biological evaluation. nih.gov

The compound also finds utility in the preparation of probes for studying biological processes. For example, it can be used to synthesize fragments of complex bacterial O-antigens, which are crucial for immunological studies and vaccine development. nih.gov The azidoethyl linker provides a handle for conjugation to carrier proteins or for immobilization onto surfaces for diagnostic assays.

Table 1: Key Research Applications of this compound in Glycobiology

| Application Area | Description | Key Advantage of Azido Group |

| Neoglycoprotein Synthesis | Covalent attachment of mannose to carrier proteins (e.g., BSA) to create synthetic glycoproteins for studying protein-carbohydrate interactions. nih.gov | Enables efficient and stable conjugation to proteins via click chemistry. |

| Glycocluster/Dendrimer Assembly | Construction of multivalent structures presenting multiple mannose units to investigate avidity and inhibit pathogen binding. nih.gov | Provides a versatile chemical handle for linking to diverse molecular scaffolds. nih.gov |

| Immunological Probes | Synthesis of specific oligosaccharide fragments, like bacterial O-antigens, for use in immunological assays and vaccine research. nih.gov | Allows for straightforward coupling to immunogenic carriers or solid supports. |

Emerging Synthetic Strategies for Azidoethyl Mannosides

The growing demand for this compound and related structures has spurred the development of more efficient and versatile synthetic methodologies. Traditional syntheses often begin with readily available starting materials like D-mannose or its peracetylated form, penta-O-acetyl mannose. diva-portal.orgresearchgate.net A common strategy involves the glycosylation of 2-azidoethanol (B47996) with a suitably protected mannosyl donor. diva-portal.org For instance, a protected mannose derivative can react with 2-azidoethanol in the presence of an activator like boron trifluoride diethyl etherate to form the desired glycosidic linkage. researchgate.net

More advanced strategies are emerging to overcome the challenges associated with stereocontrol and the synthesis of more complex oligosaccharides. These include:

Regioselective Glycosylation: This approach allows for the precise installation of glycosidic linkages at specific positions on a sugar acceptor, reducing the need for extensive protecting group manipulations. This is particularly valuable for synthesizing complex, branched high-mannose oligosaccharides. nih.gov

Automated Glycan Assembly (AGA): AGA utilizes solid-phase synthesis to rapidly construct oligosaccharides in a programmed manner. This technology enables the efficient production of mannose oligomers with defined lengths and linkages, which can then be functionalized with an azidoethyl linker for subsequent conjugation. researchgate.net

Enzymatic and Chemo-enzymatic Synthesis: The use of glycosyltransferases offers unparalleled stereo- and regioselectivity in the formation of glycosidic bonds. Chemo-enzymatic strategies combine the flexibility of chemical synthesis for creating modified building blocks (like azidoethyl mannoside) with the precision of enzymatic catalysis to elongate the glycan chain.

Recent research also focuses on improving the synthesis of the azido functionality itself. While traditional methods often rely on nucleophilic substitution with azide (B81097) salts, new strategies for the synthesis of aliphatic azides are continually being developed, offering milder conditions and broader substrate scopes. nih.govresearchgate.net These innovations contribute to making azido-functionalized carbohydrates more accessible for glycobiology research.

Table 2: Comparison of Synthetic Approaches for Azidoethyl Mannosides

| Synthetic Strategy | Starting Material Example | Key Steps | Advantages |

| Classical Glycosylation | Penta-O-acetyl mannose researchgate.net | Glycosylation with 2-azidoethanol using a Lewis acid catalyst; deprotection. diva-portal.orgresearchgate.net | Straightforward, well-established procedures. |

| Regioselective Synthesis | Partially protected mannoside acceptors nih.gov | Use of specific protecting groups to direct glycosylation to a single hydroxyl group. nih.gov | High efficiency, reduced number of protection/deprotection steps for complex targets. nih.gov |

| Automated Glycan Assembly | Protected mannose building blocks on a solid support researchgate.net | Iterative, automated coupling cycles; cleavage from resin and deprotection. researchgate.net | Rapid synthesis of defined oligosaccharides, high purity. researchgate.net |

Advanced Applications in Glycoengineering and Nanomedicine Research

The unique properties of this compound make it a highly valuable component in the rapidly advancing fields of glycoengineering and nanomedicine. Its applications extend beyond basic research to the development of novel therapeutic and diagnostic platforms. sigmaaldrich.com

In glycoengineering , the compound is used to modify the glycosylation patterns of therapeutic proteins. For instance, it can be used to create antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to the glycan portion of an antibody, or to modulate the effector functions of antibodies by altering their glycosylation profile. nih.gov The ability to precisely attach molecules to glycans via the azido handle is a key enabling technology in this area.

In nanomedicine , this compound is widely used for the surface functionalization of nanoparticles (NPs), such as gold nanoparticles, liposomes, or magnetic nanoparticles. nih.govnih.gov Mannose receptors are overexpressed on the surface of various immune cells (like macrophages and dendritic cells) and certain cancer cells. By coating nanoparticles with mannose residues using the azidoethyl linker, researchers can create targeted drug delivery systems. nih.gov These "glyco-nanoparticles" can selectively deliver therapeutic agents to target cells, enhancing efficacy while minimizing off-target side effects. nih.gov

The click chemistry reaction enabled by the azido group is particularly advantageous for nanoparticle functionalization due to its high efficiency, specificity, and biocompatibility, allowing the conjugation to occur in aqueous media without harming sensitive biological cargo. nih.gov These functionalized nanoparticles are being explored for a variety of bio-applications, including:

Targeted Drug Delivery: Encapsulating anti-cancer drugs or RNA within mannosylated nanoparticles to target tumors. nih.gov

Vaccine Development: Using mannosylated nanoparticles as adjuvants and antigen carriers to enhance immune responses by targeting antigen-presenting cells. researchgate.net

Medical Imaging: Attaching imaging agents to mannosylated nanoparticles for targeted imaging of diseased tissues.

The modularity offered by the azidoethyl linker allows for the straightforward attachment of mannose to a wide range of nanomaterials, making it a cornerstone component in the design of next-generation nanomedicines. researchgate.netmdpi.com

Q & A

What are the optimized synthetic routes for 2-azidoethyl alpha-D-mannopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves glycosylation followed by azidation. For example, per-acetylated mannose undergoes BF₃·Et₂O-promoted glycosylation with 2-chloroethanol, followed by NaN₃ substitution in DMF at 80°C. Yields vary significantly (49–75%) depending on protecting group strategies and solvent systems (e.g., THF/t-BuOH/H₂O mixtures for click chemistry) . Optimization requires balancing steric hindrance at the glycosylation site and azide stability under heating. Microwave-assisted click reactions (85°C, 3 min) improve coupling efficiency with alkynes, achieving up to 89% isolated yield .

How can researchers validate the structural integrity of this compound derivatives?

Combined spectroscopic techniques are essential:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm glycosidic bond configuration (α-anomer) and azide integration .

- LCMS : Monitors reaction progress and purity, particularly for click-coupled products (e.g., tri-glycosylated porphyrins) .

- XRD : Resolves crystal structures of intermediates, such as benzoylated derivatives, to validate regioselectivity .

What challenges arise in maintaining azide functionality during derivatization?

Azide groups are prone to reduction or thermal decomposition. Strategies include:

- Avoiding strong reducing agents (e.g., LiAlH₄) in multi-step syntheses.

- Using TBAB as a phase-transfer catalyst to enhance NaN₃ reactivity in DMF .

- Conducting click reactions under inert atmospheres to prevent Cu(I)-mediated side reactions .

How does the choice of glycosylation promoter affect stereochemical outcomes?

BF₃·Et₂O favors β-glycoside formation in glucose/galactose analogs, but α-selectivity in mannose derivatives is achieved via neighboring group participation or oxazoline intermediates . Comparative studies using PPTS or TMSOTf may reveal solvent-dependent anomerization risks .

What methodologies improve the efficiency of CuAAC "click" reactions with 2-azidoethyl mannopyranosides?

Key factors include:

- Catalyst system : CuSO₄/NaAsc in THF/t-BuOH/H₂O (6:2:1) minimizes copper aggregation .

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >80% conversion .

- Alkyne design : Propargyl derivatives with electron-withdrawing groups enhance triazole ring stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.